![molecular formula C16H13NO5 B5857876 2-nitrophenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5857876.png)
2-nitrophenyl 3-(4-methoxyphenyl)acrylate
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Overview
Description
2-nitrophenyl 3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-nitrophenyl 3-(4-methoxyphenyl)acrylate varies depending on its application. As a fluorescent probe for the detection of hydrogen sulfide, it undergoes a reaction with hydrogen sulfide to form a highly fluorescent product. As a photosensitizer in photodynamic therapy, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. As an inhibitor of acetylcholinesterase, it binds to the enzyme's active site and prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine and subsequent inhibition of nerve impulse transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-nitrophenyl 3-(4-methoxyphenyl)acrylate are dependent on its application. As a fluorescent probe for the detection of hydrogen sulfide, it has been shown to be highly selective and sensitive. As a photosensitizer in photodynamic therapy, it has been shown to induce cell death in cancer cells while sparing healthy cells. As an inhibitor of acetylcholinesterase, it has been shown to have potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-nitrophenyl 3-(4-methoxyphenyl)acrylate in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its potential as a photosensitizer in photodynamic therapy, and its potential as an inhibitor of acetylcholinesterase. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the research on 2-nitrophenyl 3-(4-methoxyphenyl)acrylate. These include further studies on its potential applications as a fluorescent probe for the detection of hydrogen sulfide in biological systems, its potential as a photosensitizer in photodynamic therapy for the treatment of cancer, and its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Additionally, further research is needed to determine the safety and toxicity of 2-nitrophenyl 3-(4-methoxyphenyl)acrylate and to develop methods for its safe handling in lab experiments.
Synthesis Methods
The synthesis of 2-nitrophenyl 3-(4-methoxyphenyl)acrylate involves the reaction of 2-nitrophenol and 4-methoxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid. The reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
Scientific Research Applications
2-nitrophenyl 3-(4-methoxyphenyl)acrylate has been studied extensively for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
properties
IUPAC Name |
(2-nitrophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-13-9-6-12(7-10-13)8-11-16(18)22-15-5-3-2-4-14(15)17(19)20/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWDTLJDDFMIII-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitrophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |
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